Fenticonazole Nitrate is a synthetic compound classified as an imidazole antifungal agent. [] It is a white to off-white crystalline powder. [] While structurally similar to other imidazole antifungals, Fenticonazole Nitrate exhibits distinct properties and applications in scientific research, particularly in formulation development and drug delivery optimization. [] Its potent antifungal activity, coupled with its physicochemical properties, has driven research into enhancing its therapeutic potential. []
Fenticonazole nitrate is synthesized from raw materials such as thiophenol and para-aminobenzoic acid through a multi-step chemical process. Its development has been documented in various patents and scientific literature, emphasizing its significance in pharmaceutical applications for antifungal treatments.
Fenticonazole nitrate is classified as an antifungal agent. Its mechanism of action involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes, thereby compromising the integrity of the fungal cells.
The synthesis of fenticonazole nitrate typically involves a series of chemical reactions that transform simple organic compounds into the final product. A notable method includes a seven-step reaction process that utilizes thiophenol and para-aminobenzoic acid as starting materials. The process involves several key steps:
The synthesis can be monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield. Specific conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes and achieving high purity levels in the final product .
Fenticonazole nitrate has a complex molecular structure characterized by multiple functional groups that contribute to its antifungal activity. The structural formula includes:
The molecular formula is represented as C₁₈H₁₈ClN₃O₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
Fenticonazole nitrate undergoes various chemical reactions during its synthesis and degradation processes:
Analytical methods such as HPLC are employed to study these reactions quantitatively. Parameters like retention time and peak area are measured to assess the stability and degradation profiles of fenticonazole nitrate under different environmental conditions .
Fenticonazole nitrate exerts its antifungal effect primarily through inhibition of ergosterol biosynthesis in fungal cell membranes. This disruption leads to:
Research indicates that fenticonazole demonstrates a broad spectrum of activity against various fungal pathogens, including Candida species and dermatophytes. Its efficacy is often compared favorably with other antifungal agents .
Relevant data from studies indicate that fenticonazole maintains its integrity under controlled conditions but requires careful handling to prevent degradation .
Fenticonazole nitrate is widely used in clinical settings for:
Its effectiveness against resistant strains makes it a valuable option in antifungal therapy, particularly in dermatological formulations .
Fenticonazole nitrate (C~24~H~20~Cl~2~N~2~OS·HNO~3~) has a molecular weight of 518.41 g/mol and a nitrate salt configuration that enhances its stability and aqueous solubility compared to the free base [3] [8]. The structure comprises three key domains:
Table 1: Physicochemical Profile of Fenticonazole Nitrate
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C~24~H~20~Cl~2~N~2~OS·HNO~3~ | CAS Registry (73151-29-8) |
Molar Mass | 518.41 g/mol | Mass Spectrometry |
Water Solubility | <0.10 mg/mL | Shake-flask Method [10] |
Partition Coefficient (logP) | 6.94 (Predicted) | Computational Modeling [8] |
Crystal Form | White crystalline solid | XRD Analysis [9] |
pKa | 6.48 (Basic) | Potentiometric Titration [3] |
This configuration confers amphiphilic properties, enabling simultaneous interaction with hydrophobic membranes and aqueous environments. Its low aqueous solubility (<0.10 mg/mL) presents formulation challenges but has been overcome through vesicular delivery systems like terpesomes and trans-novasomes [10] [1]. The compound exhibits pH-dependent stability, remaining intact under physiological conditions but undergoing hydrolysis in strongly acidic or alkaline environments. Thermal analysis reveals decomposition above 200°C, confirming processing stability for manufacturing [9].
Fenticonazole nitrate emerged from imidazole antifungal development in the late 20th century, with initial synthesis patents filed in the 1980s. Its design optimized the core imidazole structure to enhance dermatological and gynecological efficacy against Candida species while reducing irritation potential compared to earlier azoles [6]. Key regulatory milestones include:
Table 2: Regulatory Development Timeline
Year | Development Milestone | Region |
---|---|---|
1980s | Initial synthesis and preclinical development | Europe |
1996 | First vaginal formulations approved (200mg/600mg ovules) | Italy |
2004 | 2-day vulvovaginitis regimen validated (1g ovules) | EU Multicenter [2] |
2020 | Terpene-enhanced vesicle patents for ocular delivery | Egypt [1] |
2021 | Novel synthesis process patent (CN103349755A) | China [9] |
2023 | GMP manufacturing approval for novel trans-novasomes | Global [10] |
European approvals preceded wider adoption, with current manufacturing compliance including FDA (US), EMA (EU), and PMDA (Japan) certifications. Major API producers operate in India (Global Pharma Tek), Italy (Recordati S.p.A.), and Japan (ACE Japan), adhering to strict Good Manufacturing Practice standards [4]. The compound remains prescription-only (POM) in the UK and unapproved in the US for systemic use, though topical formulations are globally marketed as Lomexin® and Gynoxin® [6]. Continuous process optimization has addressed synthetic challenges, including purification difficulties with intermediate thiophenol derivatives, enhancing yield and scalability [9].
Antifungal Mechanisms and Spectrum
Fenticonazole nitrate primarily inhibits fungal lanosterol 14α-demethylase (CYP51A1), blocking ergosterol biosynthesis. This action:
It exhibits concentration-dependent fungistatic and fungicidal activity against dermatophytes (Trichophyton mentagrophytes), yeasts (Candida albicans), and Malassezia furfur, with MIC values ranging 2–8 μg/mL for common pathogens [6] [10]. Recent formulation advances significantly enhance this activity:
Antibacterial Synergism
Notably, fenticonazole nitrate exhibits intrinsic antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Gardnerella vaginalis) at 2–8 μg/mL concentrations [2] [6]. Breakthrough research demonstrates synergistic effects when combined with colistin against multidrug-resistant Gram-negative pathogens:
This synergy extends to biofilm disruption, with combination therapy reducing biofilm viability by 78% versus 42% with colistin alone (XTT reduction assay) [5]. The dual mechanism—membrane disruption and metabolic inhibition—positions fenticonazole nitrate as a promising antibiotic adjuvant against pan-resistant bacterial strains.
Table 3: Antimicrobial Efficacy Spectrum
Pathogen Type | Representative Species | MIC Range (μg/mL) | Key Applications |
---|---|---|---|
Yeasts | Candida albicans | 2–4 | Vulvovaginitis, Cutaneous Candidiasis |
Dermatophytes | Trichophyton mentagrophytes | 4–8 | Tinea corporis, Onychomycosis |
Gram-positive bacteria | Staphylococcus aureus | 2–8 | Superinfected fungal lesions |
Parasitic protozoa | Trichomonas vaginalis | 70% eradication (2-day regimen) [2] | Vaginal trichomoniasis |
Emerging Pharmaceutical Applications
Advanced delivery systems exploit fenticonazole's physicochemical properties for targeted therapy:
These innovations expand fenticonazole nitrate's utility beyond conventional azole therapy, particularly against biofilm-embedded and drug-resistant infections.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7